molecular formula C₈H₂D₄O B1146896 4,5,6,7-Tetradeuterio-1-benzofuran CAS No. 1571080-49-3

4,5,6,7-Tetradeuterio-1-benzofuran

Cat. No. B1146896
Key on ui cas rn: 1571080-49-3
M. Wt: 122.16
InChI Key:
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Patent
US04238487

Procedure details

N,N-dimethyl-2-(4-aminobutyl)benzofuran-6-carboxamide (13.0 g., 0.05 mole) in tetrahydrofuran (60 ml.) is added dropwise with stirring to lithium aluminum hydride (3.0 g., 0.08 mole) in tetrahydrofuran (60 ml.) at 25°-30° C. The mixture is stirred for 2 hours at 25°-30° C. and then is treated successively with 3 g. of water, 3 g. of 15% sodium hydroxide solution and 9 g. of water. The solid precipitate is removed by filtration. The tetrahydrofuran solution is evaporated at reduced pressure to provide 2-(4-aminobutyl)-6-dimethylaminomethyl)benzofuran.
Name
N,N-dimethyl-2-(4-aminobutyl)benzofuran-6-carboxamide
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
CN(C)C([C:5]1[CH:18]=[CH:17][C:8]2[CH:9]=[C:10](CCCCN)[O:11][C:7]=2[CH:6]=1)=O.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>O1CCCC1>[O:11]1[C:7]2[CH:6]=[CH:5][CH:18]=[CH:17][C:8]=2[CH:9]=[CH:10]1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
N,N-dimethyl-2-(4-aminobutyl)benzofuran-6-carboxamide
Quantity
13 g
Type
reactant
Smiles
CN(C(=O)C1=CC2=C(C=C(O2)CCCCN)C=C1)C
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 2 hours at 25°-30° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is treated successively with 3 g
CUSTOM
Type
CUSTOM
Details
The solid precipitate is removed by filtration
CUSTOM
Type
CUSTOM
Details
The tetrahydrofuran solution is evaporated at reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O1C=CC2=C1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04238487

Procedure details

N,N-dimethyl-2-(4-aminobutyl)benzofuran-6-carboxamide (13.0 g., 0.05 mole) in tetrahydrofuran (60 ml.) is added dropwise with stirring to lithium aluminum hydride (3.0 g., 0.08 mole) in tetrahydrofuran (60 ml.) at 25°-30° C. The mixture is stirred for 2 hours at 25°-30° C. and then is treated successively with 3 g. of water, 3 g. of 15% sodium hydroxide solution and 9 g. of water. The solid precipitate is removed by filtration. The tetrahydrofuran solution is evaporated at reduced pressure to provide 2-(4-aminobutyl)-6-dimethylaminomethyl)benzofuran.
Name
N,N-dimethyl-2-(4-aminobutyl)benzofuran-6-carboxamide
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
CN(C)C([C:5]1[CH:18]=[CH:17][C:8]2[CH:9]=[C:10](CCCCN)[O:11][C:7]=2[CH:6]=1)=O.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>O1CCCC1>[O:11]1[C:7]2[CH:6]=[CH:5][CH:18]=[CH:17][C:8]=2[CH:9]=[CH:10]1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
N,N-dimethyl-2-(4-aminobutyl)benzofuran-6-carboxamide
Quantity
13 g
Type
reactant
Smiles
CN(C(=O)C1=CC2=C(C=C(O2)CCCCN)C=C1)C
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 2 hours at 25°-30° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is treated successively with 3 g
CUSTOM
Type
CUSTOM
Details
The solid precipitate is removed by filtration
CUSTOM
Type
CUSTOM
Details
The tetrahydrofuran solution is evaporated at reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O1C=CC2=C1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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